4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline is a synthetic organic compound with the molecular formula and a molecular weight of approximately 299.15 g/mol. This compound belongs to the class of heterocyclic compounds, specifically cinnolines, which are characterized by their fused ring structure containing nitrogen atoms. Cinnolines have garnered interest in medicinal chemistry due to their potential biological activities, including anti-cancer properties.
The compound is classified under several categories in organic chemistry:
These classifications indicate its relevance in chemical research and its potential applications in pharmaceuticals.
The synthesis of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline can be achieved through various methods, often involving the bromination of pre-existing intermediates followed by substitution reactions. A common approach includes:
This multi-step synthetic route allows for the precise control of functional groups attached to the cinnoline core, which is crucial for modulating biological activity.
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound's structure to optimize its pharmacological properties.
The mechanism of action for 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline primarily involves inhibition of specific protein kinases, particularly those involved in cell signaling pathways associated with cancer proliferation.
Data from preclinical studies suggest that this compound exhibits significant anti-tumor activity across various solid tumor models.
The physical properties of 4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the ring structure, making it susceptible to various chemical modifications.
4-Bromo-7-methoxy-6-(2-methoxyethoxy)cinnoline has several potential applications in scientific research:
Cinnoline derivatives represent a privileged scaffold in medicinal chemistry due to their unique bicyclic heteroaromatic structure that provides versatile interaction points for biological targets. The core cinnoline system consists of a diazanaphthalene framework characterized by two nitrogen atoms at positions 1 and 2 within the fused ring system. This arrangement creates an electron-deficient ring system that readily engages in π-π stacking interactions and hydrogen bonding with biological macromolecules, particularly protein kinases involved in signaling cascades. The strategic placement of substituents at the 4-, 6-, and 7-positions significantly influences the molecule's binding affinity and selectivity profile for oncological targets. Molecular modeling studies reveal that the 4-position halogen atom serves as a key anchor point within the hydrophobic pocket of kinase domains, while the 6- and 7-position alkoxy chains extend toward solvent-exposed regions, modulating both potency and physicochemical properties [1].
The planar configuration of the cinnoline nucleus facilitates deep penetration into the ATP-binding cleft of receptor tyrosine kinases, disrupting phosphorylation events essential for pathological signaling. Unlike simpler monocyclic structures, the extended aromatic surface enables multiple contact points without significant entropic penalty upon binding. Computational analyses demonstrate that substitution at the 7-position with oxygen-based functionalities enhances dipole moment alignment with conserved residues in the kinase hinge region. Furthermore, the nitrogen at position 2 serves as a crucial hydrogen bond acceptor, while the nitrogen at position 1 can be leveraged for salt bridge formation in acidic microenvironments of tumor tissues [1] [3].
Table 1: Key Molecular Interactions of Cinnoline Derivatives with Kinase Domains
Cinnoline Position | Preferred Substituent | Interaction Type | Biological Consequence |
---|---|---|---|
4 | Bromo/Chloro | Hydrophobic anchoring | Enhanced target residence time |
6 | Methoxy | Steric optimization | Improved selectivity profile |
7 | Polyether chains | Solvent orientation | Balanced potency/solubility |
1-2 | Nitrogen atoms | H-bond acceptance | ATP-competitive inhibition |
The 4-bromo substituent serves multiple critical functions in bioactive cinnoline derivatives. As a moderately sized halogen, bromine provides optimal hydrophobic bulk for van der Waals interactions within the deep hydrophobic pockets of kinase domains without introducing excessive steric hindrance. Its polarizability enhances dipole-dipole interactions compared to smaller halogens like fluorine, while maintaining metabolic stability superior to iodine-containing analogs. The electron-withdrawing nature of bromine also modulates the π-electron density of the cinnoline core, enhancing hydrogen bond acceptance at N2 and improving membrane permeability through optimized logP profiles [1].
The 7-(2-methoxyethoxy) moiety represents a sophisticated solution to the solubility-potency paradox common to kinase inhibitors. The ethylene glycol spacer provides controllable flexibility, allowing the terminal methoxy group to access solvent regions while maintaining directional constraints essential for binding. This polyether chain significantly enhances aqueous solubility compared to alkyl substituents of similar length, as evidenced by the calculated logS values of -3.94 for bromo-methoxy cinnoline versus -4.84 for simple alkyl analogs. Furthermore, the oxygen atoms serve as potential hydrogen bond acceptors, contributing to improved cell membrane penetration and oral bioavailability. The 6-methoxy group functions as a conformational lock, restricting molecular rotation and reducing the entropic cost of binding while providing steric blockade of metabolic hotspots on the aromatic ring [1] [2].
Table 2: Physicochemical Properties of Key Cinnoline Substituents
Substituent | LogP Contribution | TPSA (Ų) | Electron Effect | Metabolic Vulnerability |
---|---|---|---|---|
4-Bromo | +0.89 | 0 | Weak σ-withdrawal | Low oxidation potential |
6-Methoxy | +0.12 | 9.23 | Moderate π-donation | O-Demethylation risk |
7-(2-Methoxyethoxy) | -0.37 | 23.3 | Negligible | Ether cleavage potential |
The development of cinnoline-based therapeutics has evolved through three distinct generations. First-generation compounds (1980s-1990s) featured simple halogen and alkyl substituents, primarily investigated as vasodilators with limited target specificity. The breakthrough came with the WO1997034876 patent, which disclosed cinnoline derivatives specifically engineered for vascular permeability reduction and anti-angiogenic activity. This patent established the fundamental structure-activity relationship (SAR) demonstrating that 4-halo-6,7-dioxygenated cinnolines exhibited superior potency in VEGF-inhibition assays compared to quinoline analogs. Specifically, compounds with 7-position polyether chains showed >50-fold enhancement in endothelial cell proliferation inhibition compared to their monosubstituted counterparts [1].
Second-generation optimization (2000-2010) focused on improving pharmacokinetic profiles through side chain modifications. The synthesis of 4-chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)cinnoline (CAS 197359-53-8) represented a milestone with its balanced logP of 2.16 and molecular weight of 312.75, demonstrating oral bioavailability previously unattainable with earlier derivatives. During this period, research expanded to investigate dual inhibition capabilities, particularly targeting both angiogenic pathways and cancer cell proliferation mechanisms. The US8318752 patent era (2010s) marked the third generation with quinazoline derivatives incorporating cinnoline-inspired side chains, validating the importance of the polyether motif in tyrosine kinase inhibition, particularly against EGFR family members [2] [3].
Table 3: Historical Development Timeline of Bioactive Cinnolines
Time Period | Key Developments | Representative Compound | Therapeutic Focus |
---|---|---|---|
1990-1999 | SAR establishment for anti-angiogenic activity | 4-Hydroxy-6,7-dimethoxycinnoline | Vascular permeability reduction |
2000-2009 | Polyether chain optimization | 4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)cinnoline | Enhanced bioavailability |
2010-Present | Target profiling against RTKs | 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline | EGFR family inhibition |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9